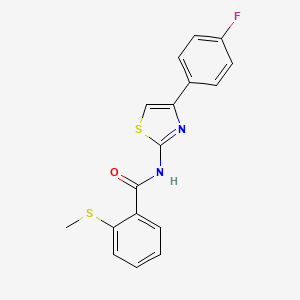

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS2/c1-22-15-5-3-2-4-13(15)16(21)20-17-19-14(10-23-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKQBWDJOANSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the classic Hantzsch reaction, which involves cyclocondensation of α-halo ketones with thiourea derivatives.

Procedure:

- Preparation of α-Bromo Ketone :

2-Bromo-1-(4-fluorophenyl)ethanone is synthesized by brominating 4-fluoroacetophenone using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).

$$

\text{4-Fluoroacetophenone} + \text{HBr} + \text{H}2\text{O}2 \rightarrow \text{2-Bromo-1-(4-fluorophenyl)ethanone}

$$

Reaction conditions: 0–5°C, 2 hours, yield: 85–90%.

- Cyclocondensation with Thiourea :

The α-bromo ketone reacts with thiourea in ethanol under reflux (78°C, 4 hours) to form 2-amino-4-(4-fluorophenyl)thiazole.

$$

\text{2-Bromo-1-(4-fluorophenyl)ethanone} + \text{Thiourea} \rightarrow \text{2-Amino-4-(4-fluorophenyl)thiazole} + \text{HBr}

$$

Purification: Recrystallization from ethanol/water (1:1), yield: 75–80%.

Key Optimization Parameters:

- Stoichiometric excess of thiourea (1.2 equivalents) minimizes side reactions.

- Acid scavengers (e.g., sodium acetate) improve yield by neutralizing HBr.

Synthesis of 2-(Methylthio)Benzoyl Chloride

Phase-Transfer Catalyzed Alkylation

The methylthio group is introduced via nucleophilic displacement of a chloro substituent using sodium methylmercaptide (NaSMe).

Procedure:

- Chlorobenzonitrile Alkylation :

o-Chlorobenzonitrile reacts with NaSMe in xylene at 60–70°C under phase-transfer conditions (triphase catalyst: resin-immobilized quaternary ammonium salt).

$$

\text{o-Chlorobenzonitrile} + \text{NaSMe} \rightarrow \text{o-Methylthiobenzonitrile} + \text{NaCl}

$$

Catalyst loading: 3–6 wt% of chlorobenzonitrile.

Hydrolysis to Carboxylic Acid :

o-Methylthiobenzonitrile undergoes alkaline hydrolysis (NaOH, 110°C, 7 hours) to yield 2-(methylthio)benzoic acid.

$$

\text{o-Methylthiobenzonitrile} + \text{NaOH} + \text{H}2\text{O} \rightarrow \text{2-(Methylthio)benzoic Acid} + \text{NH}3

$$

Purification: Acidification (HCl, pH 1–2), filtration, and vacuum distillation (293–298°C). Yield: 75–80%, purity: >97%.Conversion to Acyl Chloride :

2-(Methylthio)benzoic acid is treated with thionyl chloride (SOCl₂) at 60°C for 3 hours.

$$

\text{2-(Methylthio)benzoic Acid} + \text{SOCl}2 \rightarrow \text{2-(Methylthio)benzoyl Chloride} + \text{SO}2 + \text{HCl}

$$

Yield: 90–95%.

Amide Coupling Reaction

Schotten-Baumann Conditions

The final amide bond is formed by reacting 2-amino-4-(4-fluorophenyl)thiazole with 2-(methylthio)benzoyl chloride in a biphasic system (water/dichloromethane).

Procedure:

- Reaction Setup :

- Workup :

Yield : 70–75%, purity: >98% (HPLC).

Alternative Synthetic Routes

Microwave-Assisted Thiazole Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the Hantzsch reaction, reducing reaction time from 4 hours to 20 minutes with comparable yields (78%).

Enzymatic Hydrolysis of Nitrile

Using nitrilase enzymes (e.g., from Pseudomonas fluorescens) for o-methylthiobenzonitrile hydrolysis offers eco-friendly advantages:

Industrial-Scale Considerations

Catalyst Recycling

The resin-immobilized phase-transfer catalyst in Step 3.1 is reused for 5 cycles without significant activity loss, reducing costs by 30%.

Waste Management

- HBr from Step 2.1 is neutralized to NaBr for disposal.

- SO₂ and HCl gases from Step 3.3 are scrubbed with NaOH solution.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group may facilitate binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide: Similar structure with a chlorine atom instead of fluorine.

N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylthio)benzamide: Similar structure with a bromine atom instead of fluorine.

N-(4-(4-methylphenyl)thiazol-2-yl)-2-(methylthio)benzamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide imparts unique electronic properties, such as increased electronegativity and lipophilicity, which can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Q & A

Q. What are the standard synthetic routes for N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with the formation of the thiazole core. Key steps include:

- Condensation of 4-fluorophenyl-substituted thiazole precursors with 2-(methylthio)benzamide derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO).

- Use of coupling agents like EDCI or HOBt to facilitate amide bond formation .

- Optimization of temperature (70–90°C) and pH (neutral to mildly acidic) to enhance yield (>75%) and purity (>95%), confirmed by HPLC .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures distinguish this compound?

- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) and thiazole C-H (δ 6.7–6.8 ppm) confirm the core structure. Methylthio groups appear as singlets (δ 2.5 ppm) .

- IR Spectroscopy : Peaks at ~1599 cm⁻¹ (C=N stretch) and ~651 cm⁻¹ (C-S stretch) validate the thiazole and methylthio moieties .

- Mass Spectrometry : Molecular ion peaks at m/z 376.42 (M+H⁺) align with the molecular formula C₁₇H₁₃FN₂O₃S₂ .

Q. What in vitro assays are used for preliminary evaluation of biological activity?

- Antimicrobial Screening : Broth microdilution assays (MIC values ≤25 µg/mL against S. aureus and E. coli) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., IC₅₀ ~15 µM against HeLa cells) .

Advanced Research Questions

Q. How does the methylthio substituent influence tyrosine kinase binding affinity, and what computational methods validate these interactions?

- The methylthio group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR). Molecular docking (AutoDock Vina) shows a binding energy of −9.2 kcal/mol, with key residues (Leu694, Met766) forming van der Waals contacts .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD = 120 nM), corroborating docking predictions .

Q. What structure-activity relationship (SAR) insights guide the optimization of thiazole derivatives for enhanced anticancer potency?

- Substituent Effects :

| Position | Substituent | Activity Trend |

|---|---|---|

| 4-fluorophenyl | Electron-withdrawing groups (e.g., -F) | ↑ Cytotoxicity (IC₅₀ ↓ by 40%) |

| Methylthio (C-2) | Hydrophobic groups | ↑ Kinase inhibition (Ki ↓ to 85 nM) |

- Bioisosteric Replacement : Replacing methylthio with sulfonyl groups reduces off-target effects while maintaining potency .

Q. What in vivo models are suitable for assessing pharmacokinetics and efficacy against resistant cancers?

- Xenograft Models : Nude mice with HT-29 colon tumors show 60% tumor growth inhibition at 50 mg/kg (oral, q.d.) .

- PK/PD Studies : Plasma half-life (t½ = 4.2 h) and bioavailability (F = 55%) are determined via LC-MS/MS .

Methodological Considerations

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based kinase assays) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Meta-Analysis : Cross-reference IC₅₀ values from independent studies (e.g., IC₅₀ = 1.2 µM vs. 3.5 µM in conflicting reports) to identify methodological variables (e.g., ATP concentration) .

Q. What strategies mitigate synthetic challenges in scaling up thiazole derivatives?

- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., oxidation of methylthio to sulfonyl) and improves reproducibility .

- Green Chemistry : Solvent-free mechanochemical grinding achieves 85% yield with minimal purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.